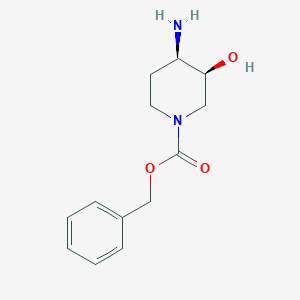

cis-4-Amino-1-Cbz-3-hydroxypiperidine

Descripción

Propiedades

IUPAC Name |

benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGMFWANMCSOS-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-1-Cbz-3-hydroxypiperidine typically involves the protection of the amino group followed by hydroxylation. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by hydroxylation using appropriate reagents and conditions. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection and hydroxylation strategies. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: cis-4-Amino-1-Cbz-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or convert the amino group to an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or removal of hydroxyl groups.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Organic Chemistry

cis-4-Amino-1-Cbz-3-hydroxypiperidine serves as a crucial building block for synthesizing more complex molecules. It is utilized in various synthetic pathways to create derivatives that have enhanced biological activity .

Pharmaceutical Development

The compound plays a pivotal role in drug discovery, particularly in designing pharmaceuticals targeting neurological conditions. Its structural features allow it to interact effectively with biological targets, making it a precursor for numerous drug candidates .

Biological Studies

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form hydrogen bonds enhances its utility in understanding molecular mechanisms within biological systems .

Case Study 1: Synthesis of Neurological Agents

Research has demonstrated the use of this compound in synthesizing compounds that act on neurotransmitter systems. For instance, derivatives synthesized from this compound have shown potential in modulating serotonin receptors, which are critical in treating depression and anxiety disorders .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of this compound with specific enzymes revealed its capability to act as an inhibitor or activator, depending on the context. This property is being explored for developing therapeutic agents that can selectively modulate enzyme activity involved in metabolic pathways .

Comparison with Related Compounds

The unique stereochemistry of this compound distinguishes it from its trans isomer and other related compounds. This configuration influences its reactivity and binding affinities, making it a subject of interest for comparative studies in drug design .

| Compound Name | Structure Type | Key Application |

|---|---|---|

| This compound | Hydroxypiperidine | Precursor for neurological drugs |

| trans-4-Amino-1-Cbz-3-hydroxypiperidine | Hydroxypiperidine | Different binding affinities |

| 1-Cbz-3-amino-3-methylpyrrolidine | Pyrrolidine | Used in synthesizing various bioactive compounds |

Mecanismo De Acción

The mechanism of action of cis-4-Amino-1-Cbz-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Structural and Functional Differences

- Protecting Groups: The Cbz group in the target compound offers orthogonal deprotection compared to Boc (tert-butoxycarbonyl) in analogs. Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions .

- Lipophilicity : LogP values (estimated via iLOGP/XLOGP3 models) suggest that the hydroxyl group reduces lipophilicity (~1.2–1.5) relative to Boc-protected analogs (LogP 1.8–2.4), impacting blood-brain barrier permeability .

Pharmacological Relevance

- Hydroxyl Group Impact : The 3-hydroxyl group mimics natural substrates in glycosidase inhibitors, a feature absent in Boc-protected analogs.

- Toxicity Data: Limited toxicological studies exist for this compound, whereas analogs like 1-Boc-4-(Aminomethyl)piperidine have established safety profiles in preclinical trials .

Actividad Biológica

Overview

cis-4-Amino-1-Cbz-3-hydroxypiperidine is a piperidine derivative notable for its biological activity and potential applications in medicinal chemistry. With the molecular formula C13H18N2O3 , this compound features both an amino group and a hydroxyl group, enabling it to participate in various biochemical interactions. Its unique stereochemistry enhances its reactivity and specificity towards biological targets, making it a valuable compound in drug development and synthetic organic chemistry.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds and engage in other molecular interactions with specific enzymes or receptors. These interactions can modulate the activity of target proteins, influencing various physiological processes. The compound's amino and hydroxyl groups are crucial for these interactions, allowing it to act as a ligand in enzyme-substrate complexes or receptor-ligand binding scenarios.

Biological Applications

Research has highlighted several areas where this compound exhibits significant biological activity:

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Neuropharmacology : The compound serves as a precursor for synthesizing pharmaceuticals targeting neurological conditions, potentially offering therapeutic effects similar to established drugs .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Antitumor Activity : A study reported the synthesis of various piperidine derivatives, including this compound, which exhibited promising cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the piperidine scaffold could enhance antitumor efficacy .

- Antibacterial Evaluation : Another research effort focused on evaluating the antibacterial properties of compounds derived from this compound. The results demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Pharmacological Studies : A pharmacological assessment revealed that derivatives of this compound could effectively inhibit certain enzymes linked to Alzheimer's disease, highlighting its relevance in neuropharmacology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Piperidine derivative | Antitumor, antimicrobial | Unique stereochemistry enhances binding |

| trans-4-Amino-1-Cbz-3-hydroxypiperidine | Piperidine derivative | Reduced biological activity | Different stereochemistry affects efficacy |

| 1-Cbz-3-amino-3-methylpyrrolidine | Pyrrolidine derivative | Moderate antitumor | Less potent than piperidine derivatives |

Q & A

Basic: What are the key considerations for synthesizing cis-4-Amino-1-Cbz-3-hydroxypiperidine with high stereochemical purity?

Answer:

The synthesis requires precise control of reaction conditions to maintain the cis-configuration. Key steps include:

- Protection of functional groups : Use of tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the amine during synthesis, as seen in similar piperidine derivatives (e.g., cis-1-Boc-4-aminomethyl-3-hydroxypiperidine) .

- Stereoselective reduction : Catalytic hydrogenation or chiral catalysts to ensure retention of the desired stereochemistry .

- Validation : Post-synthesis analysis via chiral HPLC or NMR (e.g., NOESY) to confirm stereochemical integrity .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:

Contradictions may arise from variations in solvent purity, temperature, or crystallinity. Methodological approaches include:

- Comparative solubility studies : Test the compound in solvents like DMSO, methanol, and dichloromethane under standardized conditions (e.g., 25°C, inert atmosphere) .

- Crystallinity assessment : Use X-ray diffraction (XRD) to determine if amorphous vs. crystalline forms affect solubility .

- Documentation : Report solvent grade, temperature, and agitation method to ensure reproducibility .

Basic: What analytical techniques are essential for verifying the structural integrity of this compound?

Answer:

Critical techniques include:

- NMR spectroscopy : H and C NMR to confirm backbone structure and substituent positions (e.g., Cbz and hydroxyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

- Chromatography : HPLC with UV/Vis or ELSD detection to assess purity (>98% by area normalization) .

Advanced: What experimental strategies mitigate side reactions during the functionalization of this compound?

Answer:

- Protective group selection : Use orthogonal protecting groups (e.g., Boc for amines, silyl ethers for hydroxyls) to prevent unintended cross-reactivity .

- Reaction monitoring : Employ in situ techniques like FT-IR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Temperature control : Low temperatures (-20°C to 0°C) for reactions involving reactive electrophiles (e.g., acyl chlorides) to minimize byproducts .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage conditions : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Handling : Use anhydrous solvents and inert atmospheres (e.g., nitrogen glovebox) during experiments to avoid hydrolysis .

- Stability testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf-life .

Advanced: What computational methods are effective for predicting the biological activity of this compound derivatives?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., neurotransmitter receptors) .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME or ADMETlab .

- Validation : Compare computational predictions with in vitro assays (e.g., SPR for binding affinity) to refine models .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate synthesis : Used to build piperidine-based scaffolds for CNS drugs or enzyme inhibitors .

- Functionalization : Hydroxyl and amine groups enable conjugation with pharmacophores (e.g., fluorophores, targeting moieties) .

- SAR studies : Structural modifications (e.g., substituent variation) to optimize potency and selectivity .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?

Answer:

- Isotopic labeling : Synthesize C-labeled analogs for tracking metabolic fate via radiometric detection .

- Microsomal assays : Use liver microsomes (human/rodent) to identify phase I/II metabolites by LC-HRMS .

- In silico tools : Apply software like Meteor (Lhasa Ltd.) to predict plausible metabolites and prioritize experimental validation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing or dissolving to minimize inhalation risks .

- Spill management : Collect solid spills mechanically; avoid water to prevent environmental contamination .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate purification : Employ flash chromatography or recrystallization after each step to remove impurities .

- Catalyst optimization : Screen Pd/C or Raney Ni for hydrogenation steps to improve efficiency .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent ratio, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.